rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans

Description

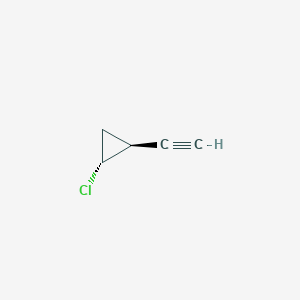

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans is a chiral cyclopropane derivative characterized by a strained three-membered ring system with two distinct substituents: a chlorine atom at the 1R position and an ethynyl group (-C≡CH) at the 2S position. The "rac" designation indicates a racemic mixture of enantiomers. Cyclopropane derivatives are of significant interest in organic synthesis and pharmaceutical research due to their unique reactivity and structural rigidity.

Properties

Molecular Formula |

C5H5Cl |

|---|---|

Molecular Weight |

100.54 g/mol |

IUPAC Name |

(1R,2S)-1-chloro-2-ethynylcyclopropane |

InChI |

InChI=1S/C5H5Cl/c1-2-4-3-5(4)6/h1,4-5H,3H2/t4-,5-/m1/s1 |

InChI Key |

LDKOIWCNQHXIKE-RFZPGFLSSA-N |

Isomeric SMILES |

C#C[C@@H]1C[C@H]1Cl |

Canonical SMILES |

C#CC1CC1Cl |

Origin of Product |

United States |

Preparation Methods

Methodology:

- Generation of a carbene or carbenoid intermediate: This is typically achieved via the decomposition of diazo compounds or metal-catalyzed reactions involving halogenated precursors.

- Cyclopropanation of terminal or internal alkynes: The carbene reacts with the alkyne to form the cyclopropane ring with trans stereochemistry, especially when using chiral catalysts or specific reaction conditions.

Key Research Outcomes:

- Gold catalysis has been demonstrated to promote cycloisomerization of propargylic alcohols, which can be adapted for cyclopropanation with halogenated reagents, leading to high yields and stereoselectivity (see, Chapter V).

- The use of diazo compounds bearing halogen substituents (e.g., chlorodiazo compounds) under transition metal catalysis has been reported to afford cyclopropanes with trans configurations, including chlorinated derivatives.

Halogenation of Cyclopropanes via Radical or Electrophilic Addition

Another route involves the halogenation of pre-formed cyclopropanes, especially those bearing ethynyl groups, through radical or electrophilic halogenation.

Methodology:

- Radical halogenation: Using N-chlorosuccinimide (NCS) or similar reagents under radical initiation conditions can selectively introduce chlorine at the desired position.

- Electrophilic halogenation: Halogen reagents such as Cl2 or SO2Cl2, in the presence of catalysts, can add across the cyclopropane ring or the ethynyl substituent.

Research Data:

- Radical halogenation has shown to produce racemic mixtures, which can be resolved later if stereoselectivity is required.

- Electrophilic halogenation often requires careful control of reaction conditions to prevent over-halogenation or ring opening.

Cycloisomerization of Propargylic Precursors

Recent research emphasizes the utility of gold-catalyzed cycloisomerization of propargylic alcohols or derivatives as a versatile route to cyclopropanes.

Procedure:

- Preparation of propargylic alcohol derivatives: These are synthesized via Sonogashira coupling or other alkyne formation methods.

- Gold catalysis: Under gold(I) catalysis, the propargylic alcohol undergoes cycloisomerization, forming a cyclopropane intermediate. Subsequent halogenation yields the chlorinated product.

Research Outcomes:

- The process allows for high regio- and stereoselectivity, producing trans-configured cyclopropanes with ethynyl groups attached.

- The method's adaptability to large-scale synthesis has been demonstrated, with excellent yields and recyclability of catalysts.

Synthesis via Intramolecular Cyclization of Alkynyl Halides

Intramolecular cyclization of alkynyl halides under basic or catalytic conditions provides another pathway.

Approach:

- Synthesis of alkynyl halides bearing appropriate functional groups.

- Treatment with base or metal catalysts (e.g., copper, gold) induces intramolecular attack, forming the cyclopropane ring with trans stereochemistry.

Research Data:

- This method has been successfully applied to synthesize various substituted cyclopropanes, including chlorinated derivatives, with high stereoselectivity.

Data Tables Summarizing Preparation Methods

| Method | Reagents | Catalysts | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclopropanation of alkynes | Diazo compounds, halogenated carbene precursors | Transition metals (e.g., Rh, Cu, Au) | Trans preferred with chiral catalysts | High regio- and stereoselectivity | Requires handling diazo compounds |

| Radical halogenation | NCS, Cl2 | Radical initiators (e.g., AIBN) | Racemic mixtures | Simple, scalable | Less stereocontrol |

| Gold-catalyzed cycloisomerization | Propargylic alcohol derivatives | Gold(I) complexes | Trans stereochemistry | High efficiency, large-scale potential | Requires specific catalysts |

| Intramolecular cyclization | Alkynyl halides | Copper, gold catalysts | Trans configuration | Versatile | Sensitive to functional groups |

Chemical Reactions Analysis

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes. Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

The following table compares rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans with analogous cyclopropane-based compounds, focusing on molecular structure, substituents, and key physicochemical properties.

*Note: Molecular formula for rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans is inferred based on substituents (cyclopropane: C₃H₄; substituents: Cl and -C≡CH).

Key Observations:

Substituent Effects on Reactivity :

- Halogenated derivatives (e.g., Cl, Br) exhibit distinct reactivity in cross-coupling reactions or nucleophilic substitutions. The ethynyl group in the target compound may enable alkyne-specific reactions (e.g., click chemistry) , while bromine in the tert-butyl analog could facilitate Suzuki-Miyaura couplings .

- Carboxylic acid-containing derivatives (e.g., ) are suited for amide bond formation or salt crystallization, contrasting with the neutral ethynyl group in the target compound.

Polarity and Solubility :

- The amine hydrochloride derivatives (e.g., ) are highly polar due to ionic character, enhancing water solubility. The target compound, lacking such groups, is likely less polar and more organic-solvent soluble.

The ethynyl group’s linear geometry may reduce steric bulk compared to branched substituents .

The target compound’s ethynyl group could serve as a bioisostere for other functional groups in drug design.

Biological Activity

Rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans is a chiral organic compound notable for its unique cyclopropane structure featuring a chlorine atom and an ethynyl group. Its molecular formula is CHCl, with a molecular weight of approximately 104.56 g/mol. The compound's stereochemistry, defined by the presence of two chiral centers, suggests potential biological activity that warrants investigation.

The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane can be achieved through various methods including nucleophilic substitution reactions and cyclopropanation techniques. Its reactivity with different nucleophiles and electrophiles is crucial for understanding its behavior in biological systems.

The biological activity of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane may involve interactions with specific enzymes or receptors. Initial studies suggest that its unique structure allows it to participate in various biochemical pathways, potentially affecting metabolic processes.

Case Studies

- Interaction with Enzymes : Preliminary studies indicate that rac-(1R,2S)-1-chloro-2-ethynylcyclopropane exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.

- Antimicrobial Activity : In vitro assays have demonstrated that rac-(1R,2S)-1-chloro-2-ethynylcyclopropane possesses antimicrobial properties against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

- Cytotoxicity Studies : Research has indicated that this compound may exhibit cytotoxic effects on specific cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.

Data Table: Comparison of Biological Activities

Research Findings

Recent studies have focused on the compound's structural analogs to better understand its biological activity. For instance, compounds with similar cyclopropane structures have been analyzed for their reactivity and biological profiles.

Structural Analog Studies

A comparative analysis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane with structurally similar compounds reveals differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-2-methylcyclopropane | CHCl | Contains a methyl group instead of an ethynyl group |

| 3-Chloro-3-methylcyclobutane | CHCl | Different cyclic structure affecting stability |

| trans-1-Chloro-2-ethylcyclopropane | CHCl | Geometric isomer affecting physical properties |

These analogs highlight the unique biological activity of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane due to its specific stereochemistry and functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans?

- Methodology : The synthesis typically involves cyclopropanation of alkenes using carbene or diazo precursors. For example, rhodium-catalyzed reactions with ethyl diazoacetate and substituted alkenes under controlled temperatures (0–25°C) in dichloromethane yield cyclopropane derivatives . Chlorination can be achieved via electrophilic substitution using reagents like HCl or Cl₂. Ethynyl groups are introduced via Sonogashira coupling or alkyne transfer reactions .

- Key Considerations : Steric and electronic effects of substituents influence reaction yields. Purification often requires chromatography or recrystallization.

Q. How is the stereochemical configuration of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane verified?

- Methodology : X-ray crystallography (XRD) is the gold standard for absolute configuration determination. Chiral HPLC or polarimetry can resolve enantiomers, while NMR spectroscopy (e.g., NOESY) identifies spatial arrangements of substituents .

- Data Example :

| Technique | Application |

|---|---|

| XRD | Confirms trans stereochemistry and bond angles |

| Chiral HPLC | Separates (1R,2S) and (1S,2R) enantiomers |

Q. What are the primary chemical reactivity trends of this compound?

- Methodology : The strained cyclopropane ring undergoes ring-opening reactions (e.g., with acids or nucleophiles). The ethynyl group participates in click chemistry (e.g., azide-alkyne cycloaddition), while the chloro substituent enables cross-coupling (e.g., Suzuki-Miyaura) .

- Contradictions : Conflicting reports exist on regioselectivity in ring-opening reactions due to competing steric vs. electronic effects .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence biological activity in vitro?

- Methodology : Molecular dynamics simulations quantify strain energy (~27–30 kcal/mol for similar cyclopropanes) and correlate it with binding affinity to targets like enzymes or receptors. In vitro assays (e.g., enzyme inhibition) validate computational predictions .

- Case Study : Analogous cyclopropane derivatives show neuroprotective effects by modulating oxidative stress pathways, but activity varies with substituent polarity .

Q. What strategies resolve contradictions in reported enantioselective synthesis yields?

- Methodology : Systematic screening of chiral ligands (e.g., bisoxazolines) and catalysts (e.g., Cu(I) or Rh(II)) optimizes enantiomeric excess (ee). Conflicting data may arise from solvent polarity or temperature effects. For example, lower temperatures favor higher ee in rhodium-catalyzed reactions .

- Data Comparison :

| Catalyst | Solvent | ee (%) |

|---|---|---|

| Rh₂(OAc)₄ | CH₂Cl₂ | 85 |

| Cu(OTf)₂ | Toluene | 72 |

Q. How can computational modeling predict metabolic stability of this compound?

- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the cyclopropane ring and ethynyl group. ADMET predictions (e.g., CYP450 metabolism) guide structural modifications to enhance stability. In vitro microsomal assays validate predictions .

Q. What experimental designs address discrepancies in biological activity across cell lines?

- Methodology : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability. Use isogenic cell lines to isolate genetic factors. Dose-response curves and IC₅₀ comparisons across models (e.g., HEK293 vs. SH-SY5Y) identify cell-specific effects .

Data Contradiction Analysis

- Stereochemical Purity vs. Biological Activity : Some studies report higher activity for racemic mixtures than pure enantiomers, possibly due to off-target interactions. Resolution requires enantiomer-specific activity profiling .

- Synthetic Yield vs. Temperature : Conflicting reports on optimal reaction temperatures (0°C vs. 25°C) suggest substrate-dependent kinetics. Kinetic studies (e.g., Arrhenius plots) clarify temperature effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.